N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzofuran-2-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzofuran, a phenyl group, a tetrahydropyran ring, and an amide group . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a common motif in many natural products and is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecule contains several functional groups that contribute to its overall structure. The benzofuran is a fused ring system that contains a benzene ring attached to a furan ring. The phenyl group is a six-membered aromatic ring, and the tetrahydropyran is a six-membered ring with one oxygen and five carbon atoms . The amide group (-CONH2) is a common functional group in biochemistry, as it is found in proteins.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
One study involves the synthesis and biological evaluation of pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, which serve as moderate inhibitors of tumor cell lines. Although not directly mentioning the exact compound , the research methodology and the synthesis process provide valuable insights into the chemical manipulation and potential applications of similar benzofuran derivatives in biological contexts (Popsavin et al., 2002).
Practical Synthesis
Another research effort outlines a practical synthesis approach for an orally active CCR5 antagonist, showcasing advanced synthetic methodologies that could potentially apply to synthesizing N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzofuran-2-carboxamide or related compounds. This study illustrates the compound's relevance in developing therapeutic agents through complex organic synthesis and modification techniques (Ikemoto et al., 2005).
Antimicrobial Screening
Research on novel synthesis and antimicrobial screening of benzofuran-2-yl derivatives highlights the potential of benzofuran compounds in combating microbial infections. While the studies do not specifically address N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzofuran-2-carboxamide, they underscore the broader utility of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2019; Idrees et al., 2020).
Synthesis and Oxidation Studies
A study focused on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans presents a fascinating look at chemical transformations that could be relevant to modifying or understanding the properties of the compound . These transformations and their outcomes could provide insights into potential applications in material science or chemical engineering (Levai et al., 2002).
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(20-14-16-6-4-5-9-19(16)27-20)23-15-22(25,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,14,18,25H,10-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBUPXTNIZGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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